2-Fluoro-4,6-diphenylpyrimidine

Description

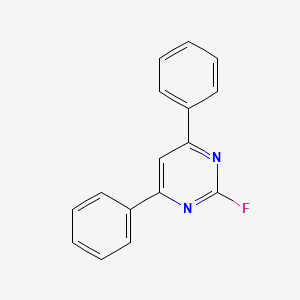

2-Fluoro-4,6-diphenylpyrimidine is a fluorinated pyrimidine derivative characterized by a fluorine substituent at the 2-position and phenyl groups at the 4- and 6-positions of the pyrimidine ring. This compound is part of a broader class of diphenylpyrimidine derivatives, which are widely studied for their applications in medicinal chemistry and materials science.

Commercial availability of 2-Fluoro-4,6-diphenylpyrimidine is noted as discontinued by CymitQuimica, indicating its specialized use in research settings . Its structural features make it a candidate for further exploration in drug discovery, particularly as a fluorinated analog of bioactive pyrimidines.

Properties

IUPAC Name |

2-fluoro-4,6-diphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNDUNAYTZLHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-4,6-diphenylpyrimidine typically involves the fluorination of 2-chloropyrimidines. One common method is the reaction of cesium fluoride with 2-chloropyrimidines in aprotic dipolar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). This reaction is carried out at elevated temperatures to facilitate the substitution of chlorine with fluorine . The reaction conditions and yields can vary depending on the specific substituents on the pyrimidine ring.

Chemical Reactions Analysis

2-Fluoro-4,6-diphenylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the pyrimidine ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Substitution Reactions: The phenyl groups attached to the pyrimidine ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 2-fluoro-4,6-diphenylpyrimidine derivatives is in the development of anticancer agents. Research has shown that certain derivatives exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a study identified novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as effective inhibitors against CDK2 and CDK9, with low micromolar activity levels . This suggests that modifications to the pyrimidine structure can enhance anticancer efficacy.

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against CDKs

| Compound Name | CDK2 Inhibition (IC50) | CDK9 Inhibition (IC50) |

|---|---|---|

| 5-fluoro-N2,N4-diphenylpyrimidine | < 1 µM | < 1 µM |

| Other derivatives | Varies | Varies |

Antiviral Applications

HIV Inhibition

2-Fluoro-4,6-diphenylpyrimidine derivatives have been investigated for their antiviral properties, particularly against HIV. A study highlighted the effectiveness of certain fluorinated compounds in inhibiting HIV-1 replication, with specific derivatives showing EC50 values as low as 3.13 µM . This underscores the potential of fluorinated pyrimidines in developing antiviral therapeutics.

Table 2: Antiviral Activity of Fluorinated Pyrimidines

| Compound Name | EC50 (µM) | Toxicity (CC50) |

|---|---|---|

| Fluorinated derivative A | 3.13 | ≥16.48 |

| Fluorinated derivative B | Varies | Varies |

Synthesis and Structural Diversity

C–H Arylation Techniques

The compound has also been utilized in synthetic methodologies to create structurally diverse compounds through C–H arylation reactions. A recent study demonstrated the successful application of palladium-catalyzed photoredox-mediated C–H arylation using diphenylpyrimidine substrates, expanding the library of biologically active compounds . This method allows for the introduction of various aryl groups, enhancing the potential biological activities of the resulting compounds.

Broader Pharmacological Applications

Diverse Therapeutic Potential

Beyond anticancer and antiviral applications, pyrimidine derivatives are known for their broad pharmacological activities, including antimicrobial and anti-inflammatory effects. The nitrogen-containing heterocycles such as pyrimidines are essential building blocks in many nucleic acids and have been linked to various therapeutic effects due to their ability to form hydrogen bonds with biological targets .

Case Study 1: Aurora Kinase Inhibition

A study focused on designing and synthesizing polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives aimed at inhibiting Aurora kinase A, a target in cancer therapy. The synthesized compounds exhibited significant activity against this kinase, indicating the potential of pyrimidine derivatives in targeted cancer treatments .

Case Study 2: Antimicrobial Activity

Research evaluating a series of nitrogen-containing heterocycles found that certain pyrimidine derivatives displayed promising antimicrobial activity against pathogens like Mycobacterium tuberculosis. This highlights the versatility of pyrimidines in addressing infectious diseases .

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-diphenylpyrimidine in biological systems involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . The fluorine atom’s presence enhances the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Fluorine’s small size and electronegativity reduce steric hindrance and increase electronic polarization compared to bulkier halogens like Cl or Br. This may improve binding affinity in biological targets .

- Amino vs. Halogen: The amino group in 2-Amino-4,6-diphenylpyrimidine introduces hydrogen-bonding capability, contrasting with fluorine’s electron-withdrawing nature .

Stability and Reactivity

- Thermodynamic Stability: Fluorine’s strong C-F bond confers resistance to hydrolysis and oxidative degradation, as seen in 2-Fluoro-4,6-di-tert-butylphenol .

- Reactivity : Fluorinated pyrimidines are less reactive in nucleophilic aromatic substitution compared to chloro or bromo analogs, limiting their utility in further derivatization .

Biological Activity

2-Fluoro-4,6-diphenylpyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrimidine derivatives are known for their diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 2-Fluoro-4,6-diphenylpyrimidine, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The structure of 2-Fluoro-4,6-diphenylpyrimidine can be described as follows:

- Pyrimidine Core : A six-membered aromatic ring containing two nitrogen atoms.

- Substituents : Fluorine at the 2-position and phenyl groups at the 4 and 6 positions.

The biological activity of 2-Fluoro-4,6-diphenylpyrimidine is primarily attributed to its interaction with various biological targets. Studies have shown that it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Inhibition of Cyclin-Dependent Kinases

Research indicates that derivatives of diphenylpyrimidines exhibit potent inhibitory effects against CDK2 and CDK9. For instance, a study reported that certain derivatives showed IC50 values in the low micromolar range against these kinases, correlating with their cytotoxicity in tumor cell lines .

Biological Assays and Findings

Several studies have assessed the biological activity of 2-Fluoro-4,6-diphenylpyrimidine through various assays:

Cytotoxicity Assay

In a sulforhodamine B (SRB) assay targeting multiple tumor cell lines, compounds related to 2-Fluoro-4,6-diphenylpyrimidine demonstrated significant cytotoxicity. The GI50 values were reported at submicromolar levels for several derivatives .

Antiviral Activity

The antiviral potential of pyrimidine derivatives has also been explored. A derivative similar to 2-Fluoro-4,6-diphenylpyrimidine showed promising results in inhibiting HIV-1 replication . The compound's mechanism may involve interference with viral protein synthesis pathways.

Protein-Protein Interaction Inhibition

Recent studies have indicated that certain pyrimidine derivatives can inhibit protein-protein interactions critical for viral replication. For example, a derivative exhibited an EC50 value of 39 µM in plaque reduction assays against influenza virus .

Study on Anticancer Properties

A comprehensive study evaluated the anticancer properties of various pyrimidine derivatives. The results indicated that compounds with similar structures to 2-Fluoro-4,6-diphenylpyrimidine exhibited enhanced apoptosis in cancer cell lines through caspase activation pathways .

Antifungal Activity Assessment

Another research effort focused on the antifungal properties of pyrimidines. Some derivatives showed MIC values significantly lower than standard antifungal agents like fluconazole, indicating a strong potential for treating resistant fungal strains .

Data Summary

| Activity Type | Assay Type | IC50/EC50 Values | Notes |

|---|---|---|---|

| Cytotoxicity | SRB Assay | Submicromolar levels | Correlates with CDK inhibition |

| Antiviral | Plaque Reduction Assay | EC50 = 39 µM | Effective against influenza virus |

| Antifungal | MIC Testing | <0.05–0.3 μg/mL | Superior to fluconazole |

| Protein Interaction | ELISA | IC50 = 36 μM | Significant PPI inhibitor |

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4,6-diphenylpyrimidine, and how can intermediates be characterized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling for introducing fluorine and phenyl groups. For example, 2-chloro-4,6-diphenylpyrimidine (a structural analog) can be fluorinated using KF or CsF in polar aprotic solvents like DMF at elevated temperatures (100–150°C) . Key intermediates (e.g., 4,6-dichloro-2-phenylpyrimidine) should be characterized via /-NMR to confirm regioselectivity and LC-MS for purity (>95%) .

Q. How should researchers safely handle 2-fluoro-4,6-diphenylpyrimidine in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if handling powders to avoid inhalation .

- Waste Management : Segregate halogenated waste in labeled containers and dispose via certified hazardous waste services. Avoid aqueous disposal due to potential fluorine leaching .

- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and decontaminate surfaces with ethanol .

Q. What analytical techniques are critical for confirming the structure and purity of 2-fluoro-4,6-diphenylpyrimidine?

- Methodological Answer :

- Spectroscopy : -NMR (δ ~ -110 ppm for aromatic F) and IR (C-F stretch ~1250 cm) for fluorine confirmation .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation, particularly to resolve positional isomerism in substituted pyrimidines .

Advanced Research Questions

Q. How can researchers optimize reaction yields in fluorination steps while minimizing side products?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) with ligands like P(t-Bu) to enhance cross-coupling efficiency .

- Solvent Effects : Compare DMF (high polarity, 120°C) vs. THF (lower reactivity, 80°C) to balance reaction rate and selectivity.

- Byproduct Analysis : Use GC-MS to identify undesired dehalogenation or dimerization products. Adjust stoichiometry (e.g., excess KF) to suppress side reactions .

Q. How do electronic effects of fluorine influence the photophysical properties of 2-fluoro-4,6-diphenylpyrimidine in OLED applications?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and predict emission wavelengths .

- Experimental Validation : Measure fluorescence quantum yields in thin films using integrating spheres. Compare with non-fluorinated analogs (e.g., 4,6-diphenylpyrimidine) to isolate fluorine’s impact .

Q. How should researchers resolve contradictions in reported melting points or spectral data for 2-fluoro-4,6-diphenylpyrimidine derivatives?

- Methodological Answer :

- Purity Assessment : Re-crystallize samples from ethanol/water mixtures and repeat DSC analysis to verify melting points (>95% purity) .

- Data Cross-Validation : Compare NMR shifts with NIST databases and published crystallographic data to identify anomalies (e.g., solvent residues or polymorphic forms).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.